4-Methyl-3-(pyridin-2-YL)aniline
Description
Contextualization within the Broader Class of Pyridyl Aniline (B41778) Compounds
Pyridyl anilines are a class of organic compounds characterized by the presence of both a pyridine (B92270) ring and an aniline group. These structural motifs impart a combination of properties that are valuable in various chemical applications. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can act as a ligand for metal ions and participate in hydrogen bonding. The aniline group, a benzene (B151609) ring substituted with an amino group, is a key precursor in the synthesis of many dyes, polymers, and pharmaceuticals.
The specific arrangement of these two functional groups in 4-Methyl-3-(pyridin-2-yl)aniline, with the pyridine ring at the 3-position and a methyl group at the 4-position of the aniline ring, influences its steric and electronic properties. This substitution pattern is crucial in directing the compound's reactivity and its interactions with other molecules. The broader class of pyridyl anilines encompasses numerous isomers and derivatives, each with distinct characteristics and potential applications. For instance, the related compound 2-(pyridin-2-yl)aniline (B1331140) has been investigated as a directing group in C-H bond amination reactions. rsc.org
Significance as a Molecular Scaffold and Synthon in Modern Organic Chemistry
In modern organic chemistry, this compound is recognized for its utility as a molecular scaffold and a synthon. A molecular scaffold is a core structure upon which more complex molecules can be built, while a synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. The bifunctional nature of this compound, possessing both a nucleophilic amino group and a pyridine ring capable of various transformations, allows it to be a versatile starting material.
For example, the amino group can readily undergo reactions such as acylation, alkylation, and diazotization, leading to a wide array of derivatives. The pyridine ring can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions. This dual reactivity enables chemists to construct intricate molecular architectures. The synthesis of related structures, such as ferrocene-modified tyrosine kinase inhibitors, has utilized derivatives of 4-methyl-3-nitroaniline (B15663) as starting materials, highlighting the importance of this substitution pattern in complex molecule synthesis. mdpi.com
Role in the Design of Novel Organic Molecules and Materials
The unique structural features of this compound make it a valuable component in the design of novel organic molecules and functional materials. Its ability to coordinate with metal ions through the pyridine nitrogen atom has led to its use in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials have potential applications in areas such as catalysis, gas storage, and photoluminescence. nih.gov
Furthermore, derivatives of pyridyl anilines are being explored for their biological activity. For instance, the compound 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid, which shares a similar structural core, is noted as an impurity of the tyrosine kinase inhibitor Nilotinib (B1678881). lgcstandards.com This underscores the relevance of the pyridyl aniline scaffold in medicinal chemistry. The synthesis of Schiff base ligands from derivatives like 4-methyl-N-(pyridin-2-ylmethylidene)aniline and their subsequent complexation with metal ions like cadmium(II) have resulted in coordination polymers with interesting photoluminescent properties. nih.gov
The research into compounds like this compound and its derivatives continues to expand, driven by the quest for new molecules with specific functions and advanced materials with tailored properties.
Data Tables
Table 1: Chemical Identity of this compound and Related Compounds
| Compound Name | Molecular Formula | IUPAC Name |
| This compound | C12H12N2 | This compound |
| 2-(Pyridin-2-yl)aniline | C11H10N2 | 2-(pyridin-2-yl)aniline rsc.org |
| 3-(2-Pyridyl)aniline | C11H10N2 | 3-pyridin-2-ylaniline nih.gov |
| 4-(Pyridin-3-yl)aniline | C11H10N2 | 4-pyridin-3-ylaniline uni.lu |
| 3-Methyl-4-(pyridin-4-yl)aniline | C12H12N2 | 3-methyl-4-pyridin-4-ylaniline uni.lu |
| 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid | C17H14N4O2 | 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid lgcstandards.comsigmaaldrich.com |
| 4-Methyl-N-(pyridin-2-ylmethylidene)aniline | C13H12N2 | 4-methyl-N-(pyridin-2-ylmethylidene)aniline nih.gov |
| 4-Methyl-3-nitroaniline | C7H8N2O2 | 4-methyl-3-nitroaniline mdpi.com |
Table 2: Physicochemical Properties of Related Pyridyl Aniline Compounds
| Compound | Molecular Weight ( g/mol ) | XLogP3 |
| 3-(2-Pyridyl)aniline nih.gov | 170.21 | 1.9 |
| 4-(Pyridin-3-yl)aniline uni.lu | 170.0844 | 1.8 |
| 3-Methyl-4-(pyridin-4-yl)aniline uni.lu | 184.10005 | 2.2 |
| 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid sigmaaldrich.com | 306.32 | Not Available |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-methyl-3-pyridin-2-ylaniline |
InChI |
InChI=1S/C12H12N2/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12/h2-8H,13H2,1H3 |
InChI Key |
SQDBAXLKSRTZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Methyl 3 Pyridin 2 Yl Aniline and Its Analogues
Strategic Approaches to the Core Skeleton Synthesis
The creation of the central 4-methyl-3-(pyridin-2-yl)aniline structure relies on several key synthetic methodologies. These approaches are designed to efficiently construct the biaryl linkage between the pyridine (B92270) and aniline (B41778) rings.
Multi-Step Synthetic Sequences and Route Optimization
The synthesis of complex molecules like this compound often involves multi-step reaction sequences. A common strategy involves the coupling of pre-functionalized pyridine and aniline building blocks. For instance, a general approach to substituted pyridines can be achieved through a three-step procedure starting from readily available enones. These are first converted into 1,5-dicarbonyls, which then undergo cyclization with hydroxylamine (B1172632) hydrochloride to form the pyridine ring. nih.gov
In the context of drug development, such as for tyrosine kinase inhibitors, the synthesis of precursors like 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is crucial. One approach involves the synthesis of a nitropyrimidine intermediate followed by reduction. google.com However, challenges such as the use of costly catalysts like palladium on carbon for the reduction step have led to the exploration of alternative routes. google.com
A notable method for converting para-substituted pyridines into meta-substituted anilines involves sequential ring-opening and ring-closing reactions. This process effectively replaces the nitrogen atom in the pyridine ring with a methine group and introduces a dialkylamino substituent. acs.org
Carbon-Nitrogen Bond Formation Strategies
The formation of the critical carbon-nitrogen bond between the pyridine and aniline moieties is often accomplished using transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Aminations : The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. While direct application to this compound synthesis is not extensively detailed in the provided results, the general utility of palladium catalysis in forming C-N bonds is well-established. For example, palladium-catalyzed Suzuki cross-coupling is used to create biaryl and heterobiarylpyridines. organic-chemistry.org A palladium-catalyzed decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids also provides a route to heterobiaryl products. organic-chemistry.org
Copper-Mediated Couplings : Copper-catalyzed reactions, such as the Ullmann condensation, offer an alternative to palladium-based methods. For instance, the synthesis of a nitropyrimidine intermediate has been achieved through a copper-mediated C-N bond formation between 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) and 2-bromo-1-methyl-4-nitrobenzene. google.com Additionally, the synthesis of a ferrocenyl analogue of nilotinib (B1678881) involved the copper-catalyzed N-arylation of 4-methylimidazole (B133652) with 3-bromo-5-trifluoromethylaniline. mdpi.com
Reductive Amination Protocols for Aniline and Pyridyl Amine Derivatives
Reductive amination is a versatile method for the synthesis of amines. A notable application is the final step in the synthesis of Lapatinib, where a reductive amination of a pendant aldehyde with 2-(methylsulfonyl)ethylamine is employed. beilstein-journals.org Another example involves the reaction of 3-(4-nitrophenyl)pyridine (B1584840) with a 3-halogenated propylene (B89431) to form a quaternary ammonium (B1175870) salt, which is then reduced with sodium borohydride (B1222165) in the presence of zinc chloride to yield 4-(piperidin-3-yl)aniline (B168726). google.com This method has the advantage of avoiding precious metal catalysts and reducing both the nitro group and the pyridine ring in a single step. google.com
Condensation Reactions in the Formation of Pyridyl-Substituted Aniline Systems
Condensation reactions are a cornerstone of heterocyclic synthesis. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a 1,3-dicarbonyl compound to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. beilstein-journals.org A more direct method for producing substituted pyridines is the condensation of ammonia or hydroxylamine with a 1,5-diketone. beilstein-journals.org Furthermore, a three-component cyclo-condensation of in situ generated imines of acetone (B3395972) with 1,3-diketones provides a facile route to meta-substituted arylamines. rsc.org
Derivatization and Functional Group Transformations of this compound
Once the core this compound skeleton is assembled, it can be further modified to produce a range of analogues with diverse properties.
Electrophilic Substitution Reactions on the Aniline Moiety
The aniline ring in this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Given that the para position is blocked by the methyl group, substitution is expected to occur at the positions ortho to the amine.
Reactions Involving the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring of this compound and related pyridyl anilines is a key center of reactivity. wikipedia.org As a tertiary amine integrated into an aromatic system, this nitrogen possesses a lone pair of electrons that is not delocalized into the π-system, rendering it basic and available for reactions with electrophiles and Lewis acids. wikipedia.orgyoutube.com
N-Oxidation: A common reaction involving the pyridine nitrogen is oxidation to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peracids, such as peroxybenzoic acid or m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered reactivity compared to the parent pyridine, often facilitating electrophilic substitution at the pyridine ring. wikipedia.orgalmerja.com
Alkylation and Pyridinium Salt Formation: The pyridine nitrogen readily reacts with alkyl halides to form N-alkylpyridinium salts. wikipedia.org This quaternization introduces a positive charge into the pyridine ring, which significantly increases its reactivity towards both oxidation and reduction. wikipedia.org The formation of these salts is a fundamental reaction of pyridines and is analogous to the quaternization of tertiary amines. wikipedia.org
The reactivity of the pyridine nitrogen can be summarized in the following table:
Table 1: Reactions at the Pyridine Nitrogen| Reaction Type | Reagent | Product | Significance |
|---|---|---|---|
| N-Oxidation | Peracid (e.g., m-CPBA) | Pyridine N-oxide | Alters electronic properties and reactivity of the pyridine ring. wikipedia.orgalmerja.com |
| Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkylpyridinium salt | Increases reactivity towards nucleophiles and reduction. wikipedia.org |
| Protonation | Acid (e.g., HCl) | Pyridinium salt | Enhances electrophilicity of the pyridine ring. youtube.com |
Transformations at the Methyl Substituent and Other Peripheral Modifications
The methyl group on the aniline ring of this compound offers a site for various chemical modifications. While direct functionalization of this methyl group can be challenging, modern synthetic methods provide pathways for its transformation.
C-H Activation/Methylation: Recent advances in C-H activation chemistry allow for the methylation of aromatic and heteroaromatic compounds. researchgate.net For instance, methods have been developed for the methylation of pyridine N-oxides using peroxides as the methyl source under neat conditions. researchgate.net While not directly demonstrated on this compound, these methodologies suggest potential routes for introducing additional methyl groups or other functionalities.
Oxidative Stability: The methyl group, like other alkyl substituents on aromatic rings, can be susceptible to oxidation under harsh conditions, potentially yielding a carboxylic acid. However, the ferrocenyl group, known for its high thermal and oxidative stability, has been used as a bioisostere for phenyl rings in drug design, highlighting the importance of substituent stability. mdpi.com
Peripheral modifications are not limited to the methyl group. The aniline and pyridine rings can undergo various substitution reactions, provided that appropriate directing groups and reaction conditions are employed. For example, the amino group of the aniline can direct electrophilic substitution to the ortho and para positions. youtube.com
Oxidation and Reduction Pathways of the Aniline and Pyridine Moieties
The aniline and pyridine moieties of this compound can undergo distinct oxidation and reduction reactions.
Oxidation of the Aniline Moiety: The amino group of the aniline ring is susceptible to oxidation. The oxidation of aniline itself by reagents like cis-[RuIV(bpy)2(py)(O)]2+ proceeds in a stepwise manner, ultimately leading to nitrobenzene (B124822) or azoxybenzene. nih.govacs.org The initial step involves a two-electron oxidation to form a nitrene or a protonated nitrene intermediate. nih.gov This intermediate can then be trapped by water to form N-phenylhydroxylamine or react with another aniline molecule to yield 1,2-diphenylhydrazine. nih.govacs.org Subsequent oxidation steps lead to the final products. nih.gov
Reduction of the Pyridine Moiety: The pyridine ring can be reduced to a piperidine (B6355638) ring. wikipedia.org This is often accomplished through catalytic hydrogenation using catalysts like Raney nickel. wikipedia.org The reduction of N-alkylpyridinium salts is also a common transformation. almerja.com A method for the preparation of 4-(piperidin-3-yl)aniline involves the reduction of an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt using sodium borohydride in the presence of zinc chloride, which reduces both the nitro group and the pyridine ring. google.com
Redox Behavior of Analogs: The synthesis of drug analogs like Nilotinib and Imatinib often involves the reduction of a nitro group on a phenyl ring attached to a pyrimidine (B1678525) ring, which is structurally related to the pyridyl aniline core. google.com This reduction is a critical step in forming the final diamine intermediate. google.com
Formation of Schiff Bases and Related Imine Structures from this compound Precursors
The primary amino group of this compound is a versatile functional group for the synthesis of imines, particularly Schiff bases. wikipedia.org Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgnih.gov This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. wikipedia.org
The formation of Schiff bases from pyridyl aniline derivatives has been explored in various contexts. For example, new Schiff bases have been synthesized from the reaction of 4-[(pyridin-4-ylmethylene)amino]phenol with fatty acids. ajbasweb.com Another study reports the synthesis of a new Schiff base, 4-[(pyridin-3-ylmethylene)amino]phenyldodecanoate, via Steglich esterification. researchgate.net These examples demonstrate the utility of the amino group in pyridyl anilines for constructing more complex molecular architectures.
The general reaction for Schiff base formation is as follows:
R-NH₂ (amine) + R'CHO (aldehyde) → R-N=CH-R' (Schiff base) + H₂O
Table 2: Examples of Schiff Base Synthesis from Pyridyl Precursors| Amine Precursor | Carbonyl Compound | Resulting Schiff Base | Reference |
|---|---|---|---|
| 4-Aminophenol | 3-Pyridinecarbaldehyde | 4-[(Pyridin-3-ylmethylene)amino]phenol | researchgate.net |
| 4-Aminophenol | 4-Pyridinecarbaldehyde | 4-[(Pyridin-4-ylmethylene)amino]phenol | ajbasweb.com |
| Aniline | 3-Chloro-1H-indole-2-carbaldehyde | (E)-1-(3-chloro-1H-indol-2-yl)-N-phenylmethanimine | nih.gov |
Mechanistic Investigations of Synthetic Transformations Involving Pyridyl Anilines
The synthesis of pyridyl anilines and their subsequent reactions involve a variety of mechanistic pathways. The formation of the core pyridyl aniline structure often relies on cross-coupling reactions or nucleophilic aromatic substitution.
Synthesis of the Pyridyl Aniline Core: The synthesis of related structures, such as N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, can be achieved through a C-N bond formation using 2-chloro-4-(pyridin-3-yl)pyrimidine (B1279729) and 2-methyl-5-nitroaniline. google.com Copper-mediated C-N bond formation is another strategy employed. google.com
Mechanisms of Reactions on the Pyridine Ring: Nucleophilic substitution on the pyridine ring, especially at the 2- and 4-positions, is facilitated by the nitrogen atom's ability to stabilize a negative charge in the intermediate. almerja.com This is in contrast to benzene (B151609), which is less susceptible to nucleophilic attack. wikipedia.org
Mechanisms of Aniline Oxidation: The oxidation of anilines can proceed through different mechanisms, including nucleophilic attack by the nitrogen lone pair, hydride transfer, or hydrogen atom transfer, depending on the oxidant. acs.org In the case of oxidation by cis-[RuIV(bpy)2(py)(O)]2+, a proton-coupled two-electron transfer is proposed as the initial step. nih.gov
Mechanisms of C-H Activation: The methylation of pyridine N-oxides is suggested to proceed through a classical radical process. researchgate.net More broadly, C-H activation reactions catalyzed by transition metals like Rh(III) often involve the formation of a metallacyclic intermediate. acs.org
The study of these mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies for this important class of compounds.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 Pyridin 2 Yl Aniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 4-Methyl-3-(pyridin-2-yl)aniline and its derivatives, offering profound insights into the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Analysis
The ¹H and ¹³C NMR spectra of this compound and its analogues provide a fingerprint of their chemical environment. In the ¹H NMR spectrum of this compound, the methyl protons typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns due to spin-spin coupling. For instance, in a related compound, 4-methyl-N-(4-methylbenzyl)aniline, the methyl protons appear as singlets at 2.21 ppm. rsc.org The chemical shifts of the pyridine (B92270) and aniline (B41778) ring protons are influenced by the electronic effects of the substituents.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the methyl group shows a characteristic signal in the aliphatic region. The aromatic carbons resonate at lower field, with their chemical shifts influenced by the nitrogen atoms and the substitution pattern on both the pyridine and aniline rings. For example, in 4-methyl-N-(4-methylbenzyl)aniline, the methyl carbons resonate at 20.8 and 20.1 ppm. rsc.org
Detailed chemical shift data for related compounds are presented in the table below.
¹H and ¹³C NMR Chemical Shift Data for Related Aniline and Pyridine Derivatives
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| 4-chloro-N-(4-methylbenzyl)aniline rsc.org | 7.13 (d, J = 7.6 Hz, 2H), 7.05 (d, J = 7.6 Hz, 2H), 7.02 (d, J = 8.0 Hz, 2H), 6.43 (d, J = 8.0 Hz, 2H), 4.16 (s, 2H), 3.90 (s, 1H), 2.25 (s, 3H) | 146.75, 137.07, 135.89, 129.41, 129.08, 127.46, 122.03, 113.93, 48.13, 21.14 |
| 4-chloro-N-(4-chlorobenzyl)aniline rsc.org | 7.35 - 7.26 (m, 4H), 7.19 - 7.01 (m, 2H), 6.53 (d, J = 8.8 Hz, 2H), 4.26 (s, 2H), 4.11 (s, 1H) | 146.39, 137.54, 133.08, 129.13, 128.85, 128.63, 122.42, 114.02, 47.67 |
| (E)-4-((4-fluorophenylimino)methyl)-N-(6-methylpyridin-2-yl)benzamide rsc.org | 8.62 (s, 1H), 8.54 (s, 1H), 8.22 (d, J=8 Hz, 1H), 8.07-8.02 (m, 4H), 7.69 (t, J=8 Hz, 1H), 7.29-7.25 (m, 2H), 7.16-7.10 (m, 2H), 6.90 (d, J=8 Hz, 1H), 2.50 (s, 3H) | 164.9, 163.2, 160.0, 158.6, 157.0, 150.6, 139.6, 138.9, 136.6, 129.1, 127.7, 122.5 (d, 3J(C,F)=8 Hz), 119.7, 116.0 (d, 3J(C,F)=23 Hz), 111.1, 24.0 |
| 4-methyl-N-(4-methylbenzyl)aniline rsc.org | 7.12-7.10 (d, J = 7.8 Hz, 2H), 7.01-7.00 (d, J = 7.6 Hz, 2H), 6.86-6.84 (d, J = 8.5 Hz, 2H), 6.41-6.39 (d, J = 8.3 Hz, 2H), 4.09 (s, 2H), 3.52 (s, 1H), 2.21 (s, 3H), 2.21 (s, 3H) | 145.7, 136.4, 136.3, 129.4, 129.0, 127.2, 126.3, 112.7, 48.0, 20.8, 20.1 |
| 4-Methylpyridin-2-amine chemicalbook.com | 7.916, 6.452, 6.291, 4.6, 2.195 | Not Available |
| 4-Methyl-2-nitroaniline chemicalbook.com | 7.261, 7.061, 6.803, 3.84, 2.444 | Not Available |
| 4-Methylpyridine chemicalbook.com | 8.463, 7.104, 2.349 | Not Available |
| 4-Methyl-3-nitroaniline (B15663) chemicalbook.com | 7.276, 7.075, 6.810, 3.88, 2.449 | Not Available |
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY) for Structural Connectivity
To unequivocally assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule, multidimensional NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the spin systems of the pyridine and aniline rings.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the pyridine and aniline rings and for assigning quaternary carbons.
TOCSY (Total Correlation Spectroscopy) : TOCSY establishes correlations between all protons within a spin system, which is particularly useful for identifying all the protons belonging to a specific ring.
Theoretical Correlation of Experimental and Calculated NMR Parameters
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. By calculating the optimized geometry of the molecule, the magnetic shielding tensors for each nucleus can be determined, which are then converted to chemical shifts.
Comparing the theoretically calculated chemical shifts with the experimental values serves several purposes:
It validates the experimental assignments.
It can help to resolve ambiguities in the experimental spectra.
It provides a deeper understanding of the electronic structure and how it influences the chemical shifts.
Studies on related pyridine derivatives have shown that computational methodologies like B3LYP and B3PW91 can accurately predict structural and vibrational properties, which extends to NMR parameters. researchgate.net For instance, a study on 2-(benzylthio)-N-{pyridinylmethylidene}anilines demonstrated that the B3PW91/6-31++G(d,p) level of theory provided accurate structural predictions. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes include:
N-H stretching : The aniline NH₂ group will show symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.
C-H stretching : Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the methyl C-H stretching will appear around 2850-3000 cm⁻¹.
C=C and C=N stretching : The stretching vibrations of the aromatic rings (both pyridine and aniline) and the C=N bond of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ range.
N-H bending : The in-plane bending vibration of the NH₂ group is typically observed around 1600 cm⁻¹.
C-N stretching : The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ region.
Out-of-plane C-H bending : These vibrations, which are characteristic of the substitution pattern of the aromatic rings, appear in the 650-900 cm⁻¹ region.
FT-IR spectra of related compounds like 4-methylaniline hydrochloride show characteristic peaks that aid in the identification of these functional groups. chemicalbook.com
Characteristic FT-IR Absorption Bands for Related Compounds
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group |
|---|---|---|
| p-Toluidine chemicalbook.com | N-H stretching, aromatic C-H stretching, CH₃ stretching, C=C stretching, C-N stretching | Amine, Aromatic Ring, Methyl Group |
| 4-Methylaniline hydrochloride chemicalbook.com | N-H stretching, aromatic C-H stretching, CH₃ stretching, C=C stretching, C-N stretching | Amine salt, Aromatic Ring, Methyl Group |
| Melamine (a triazine compound) acs.org | N-H stretching, C=N stretching, Ring vibrations | Amine, Triazine Ring |
Raman Spectroscopy for Vibrational Mode Analysis
For this compound, Raman spectroscopy would be expected to show strong bands for:
The symmetric breathing vibrations of the pyridine and aniline rings.
The C-C stretching vibrations within the rings.
The C-H in-plane bending vibrations.
Theoretical calculations, such as those using DFT methods, are often employed to predict and assign the Raman active vibrational modes. Studies on similar molecules like 4-chloro-2-bromoaniline have demonstrated the utility of combining experimental Raman data with theoretical calculations for a comprehensive vibrational analysis. globalresearchonline.net The vibrational assignments are often supported by scaling the calculated frequencies to better match the experimental values. globalresearchonline.net
Comparison of Experimental and Theoretically Computed Vibrational Frequencies
The vibrational properties of aniline and its derivatives are extensively studied by comparing experimental data from Fourier-transform infrared (FT-IR) spectroscopy with theoretical frequencies computed using quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.net For molecules like 2-methylaniline, a close relative of the title compound, DFT calculations using the B3LYP functional with a 6-31++G basis set have been performed to calculate vibrational frequencies. researchgate.net These theoretical values are then compared with experimental FT-IR and FT-Raman spectra.
A scaling factor is often applied to the computed wavenumbers to better align the theoretical and experimental data, accounting for anharmonicity and other systemic effects. researchgate.net For instance, in the study of 4-chloro-N-methylaniline, a scaling factor of 0.961 was used with the B3LYP/6-31G* basis set to achieve good agreement between the calculated and observed frequencies. researchgate.netresearchgate.net This comparative analysis allows for a detailed assignment of vibrational modes. For example, in studies of aniline derivatives, specific vibrational modes such as N-H stretches, aromatic ring breathing modes, and C-H deformations are precisely assigned by correlating the experimental peaks with the calculated modes based on their potential energy distribution (PED). researchgate.netmdpi.com This synergy between experimental and theoretical approaches provides a robust foundation for the structural confirmation of this compound and its derivatives.
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for Aniline Derivatives
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (DFT) Frequency (cm⁻¹) | Source |
| N-H Symmetric Stretch | ~3328 | ~3291 | mdpi.com |
| N-H Asymmetric Stretch | ~3448 | ~3533 | mdpi.com |
| Aromatic Ring C=C Stretch | ~1626 | ~1628-1639 | mdpi.com |
| Ring Breathing Mode | ~873 | ~861 | researchgate.net |
Note: Data is representative of aniline derivatives and illustrates the typical correlation between experimental and theoretical values.
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for the characterization of this compound, providing precise information on its molecular weight and purity.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing its exact molecular mass. The monoisotopic mass of the parent compound, C12H12N2, is calculated to be 184.100048 g/mol . epa.gov HRMS analysis can confirm this mass with high accuracy, typically to within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass. For related, more complex derivatives like 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic Acid, the exact mass has been determined as 306.1117, confirming its elemental composition of C17H14N4O2. lgcstandards.com This level of precision is fundamental in confirming the identity of newly synthesized compounds and intermediates.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry, making it a powerful technique for assessing the purity of this compound and analyzing reaction mixtures. nih.gov In the synthesis of related aniline derivatives, LC-MS is used to monitor the progress of reactions and identify potential byproducts. researchgate.net
For quantitative analysis of aromatic amines, LC-MS methods are developed and validated to detect trace-level impurities. nih.gov For instance, a validated LC-MS method for determining 4-fluoroaniline (B128567) in a pharmaceutical product demonstrated excellent linearity, precision, and accuracy, with a limit of detection as low as 0.94 ng/mL. nih.gov Such methods typically use a C18 column for chromatographic separation and a single quadrupole mass spectrometer operating in single ion monitoring (SIM) mode to detect the target analyte with high sensitivity and selectivity. nih.gov This ensures that the final compound meets the required purity standards.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. libretexts.org Organic molecules containing chromophores, such as the aromatic rings in this compound, absorb UV or visible light, causing electrons to be promoted from a lower energy molecular orbital to a higher one. libretexts.org The absorption spectrum of this compound is expected to show characteristic bands corresponding to π → π* and n → π* transitions. uzh.ch
The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically strong and occur in molecules with conjugated π systems like benzene (B151609) and pyridine rings. libretexts.orguzh.ch The n → π* transitions involve the promotion of a non-bonding electron (e.g., from the nitrogen lone pair) to a π* antibonding orbital and are generally weaker. uzh.ch For many aniline derivatives, these transitions result in strong absorption bands in the 200-400 nm region of the UV spectrum. libretexts.org The position and intensity of these absorption bands can be influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. tanta.edu.eg
Table 2: Typical Electronic Transitions in Aromatic Amines
| Transition Type | Description | Typical Wavelength Range (nm) |
| π → π | Electron promotion from a π bonding to a π antibonding orbital. | 200 - 400 |
| n → π | Electron promotion from a non-bonding orbital to a π antibonding orbital. | 300 - 500 |
| σ → σ | Electron promotion from a σ bonding to a σ antibonding orbital. | < 200 |
Source: General principles of UV-Vis spectroscopy. libretexts.orguzh.chyoutube.com
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. While not all molecules are highly emissive, compounds with extended π-conjugated systems, like derivatives of this compound, can exhibit fluorescence. After an electron is promoted to an excited state by UV light absorption, it can return to the ground state by emitting a photon. This emission typically occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. tanta.edu.eg
The emission properties, including the quantum yield and lifetime of the excited state, are sensitive to the molecular structure and environment. The presence of both electron-donating (aniline) and electron-accepting (pyridine) moieties within the same molecule can lead to intramolecular charge transfer (ICT) characteristics, which often results in interesting photophysical properties. The study of the emission spectra of this compound and its derivatives can provide valuable information on their potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Computational Chemistry and Theoretical Modeling of 4 Methyl 3 Pyridin 2 Yl Aniline Systems
Quantum Chemical Reactivity Descriptors
Quantum chemical reactivity descriptors are essential tools in understanding the chemical behavior of a molecule. They are broadly categorized into global and local descriptors, which provide a comprehensive picture of a molecule's reactivity.
Global Descriptors: Chemical Hardness, Chemical Softness, Electronegativity, and Electrophilicity Index
Global reactivity descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors, including chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative measure of a molecule's stability and reactivity.
Based on these principles, a hypothetical set of global descriptor values for 4-Methyl-3-(pyridin-2-YL)aniline is presented in the table below to illustrate their application. These values are essential for predicting the molecule's tendency to donate or accept electrons in a chemical reaction.
| Descriptor | Formula | Typical Calculated Value (eV) |
| HOMO Energy (EHOMO) | - | -5.0 to -6.0 |
| LUMO Energy (ELUMO) | - | -1.0 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.0 to 4.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.5 to 2.5 |
| Chemical Softness (S) | 1/(2η) | 0.2 to 0.33 |
| Electrophilicity Index (ω) | χ2/(2η) | 1.4 to 4.8 |
Note: The values presented in this table are hypothetical and serve as an illustration based on typical ranges for similar organic molecules. Specific experimental or computational studies on this compound are required for precise values.
Local Descriptors: Fukui Functions and Parr Functions for Nucleophilic and Electrophilic Centers
While global descriptors describe the reactivity of the molecule as a whole, local descriptors, such as Fukui functions (f(r)) and Parr functions, identify the most reactive sites within the molecule. These functions are crucial for predicting the regioselectivity of chemical reactions.
Fukui functions are used to determine the sites susceptible to nucleophilic, electrophilic, and radical attacks. Specifically, f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), f-(r) indicates the propensity to donate an electron (electrophilic attack), and f0(r) indicates susceptibility to a radical attack. Computational studies on various substituted anilines and pyridines have shown that the nitrogen and certain carbon atoms of the aromatic rings are often the most reactive centers.
For this compound, one would expect the nitrogen atom of the aniline (B41778) group to be a primary site for electrophilic attack, while the pyridine (B92270) nitrogen and specific carbon atoms on both rings would be susceptible to nucleophilic attack. The Parr functions, which are a more recent development, can provide a more refined prediction of these reactive sites.
Conformational Analysis and Tautomerism Studies
The three-dimensional structure of this compound is not rigid. Rotations around the single bonds, particularly the C-C bond connecting the phenyl and pyridinyl rings and the C-N bond of the aniline group, give rise to different conformers. Furthermore, the inversion motion of the amine group can lead to additional stable or transient structures.
Conformational analysis, typically performed using DFT or other ab initio methods, involves mapping the potential energy surface of the molecule as a function of these rotational (dihedral) angles. This analysis reveals the most stable conformer(s) and the energy barriers between them. For molecules with similar structures, it has been observed that the relative orientation of the aromatic rings significantly influences the electronic properties. semanticscholar.org
Tautomerism, while less likely to be a dominant feature for the ground state of this compound under normal conditions, could involve the migration of a proton from the amine group to the pyridine nitrogen, leading to an imine tautomer. Computational studies can predict the relative energies of these tautomers and the transition states connecting them, providing insight into their potential existence and interconversion. semanticscholar.org
Investigation of Non-Linear Optical (NLO) Properties
Organic molecules with donor-π-acceptor (D-π-A) motifs often exhibit significant non-linear optical (NLO) properties, making them attractive for applications in optoelectronics and photonics. mdpi.com In this compound, the aniline group can act as an electron donor, the pyridine ring as an electron acceptor, and the phenyl ring as the π-bridge.
The key NLO properties, the first hyperpolarizability (β) and the second hyperpolarizability (γ), can be calculated using quantum chemical methods. These calculations typically involve applying an external electric field and determining the response of the molecule's dipole moment. A high value of β is indicative of a strong second-order NLO response, which is essential for applications like frequency doubling of light.
While specific NLO data for this compound is not available, studies on analogous pyridine-aniline derivatives suggest that they can possess significant NLO properties. The magnitude of these properties is highly sensitive to the molecular geometry and the electronic nature of the substituents.
Solvent Effects Modeling in Computational Studies
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of a solvent on the molecular structure, reactivity, and spectroscopic properties. ymerdigital.com
In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This approach allows for the calculation of properties in a more realistic environment than the gas phase. For this compound, modeling solvent effects would be crucial for accurately predicting its behavior in solution, including its conformational preferences and reaction kinetics. For instance, the relative energies of different conformers and tautomers can change significantly with solvent polarity.
Coordination Chemistry of 4 Methyl 3 Pyridin 2 Yl Aniline As Ligands
Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Pd(II), Zn(II), Cd(II))
The synthesis of metal complexes with pyridinyl aniline-type ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. While specific synthetic procedures for 4-Methyl-3-(pyridin-2-YL)aniline complexes are not extensively documented, the synthesis of complexes with related ligands provides a general methodology.
For instance, the synthesis of a Cadmium(II) coordination polymer with the Schiff base derivative, 4-methyl-N-(pyridin-2-ylmethylidene)aniline, was achieved through a slow diffusion method. A solution of the ligand in dichloromethane was layered with a mixture of acetonitrile and dichloromethane, followed by a layer of Cadmium(II) chloride hexahydrate in acetonitrile. This technique yielded light-yellow, block-shaped crystals of [Cd2Cl4(C13H12N2)]n after a week at room temperature nih.gov.
Similarly, Palladium(II) complexes with N-methyl-N-(pyridin-2-ylmethyl)aniline and its derivatives have been synthesized by reacting the ligand with [Pd(CH3CN)2Cl2] in ethanol researchgate.net. The resulting complexes, with the general formula [LnPdBCl2], were characterized using X-ray crystallography researchgate.net.
Zinc(II) carboxylate complexes with N-(pyridinylmethyl)aniline ligands have been synthesized and were characterized by NMR, IR, mass spectroscopy, and elemental analysis carta-evidence.org. The reaction of the N-(pyridin-4-ylmethyl)aniline ligand with Zinc(II) acetate and benzoic acid derivatives resulted in dinuclear species, while the N-(pyridin-3-ylmethyl)aniline ligand formed mononuclear complexes carta-evidence.org.
The general approach for synthesizing Copper(II) complexes with pyridine-based ligands involves dissolving a suitable Cu(II) salt in ethanol, heating the solution, and then slowly adding the ligand mdpi.com. This method has been used to obtain single crystals of various copper complexes mdpi.com.
Characterization of these complexes typically involves a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of key functional groups. For example, in metal complexes of a sulphonamide derivative of 2-aminopyridine, a shift in the absorption band of the azomethine group indicated coordination with Zn(II) and Cu(II) ions researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the ligand's structure in the complex. Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes in the solid state researchgate.net.
| Metal Ion | Ligand Derivative | Synthetic Method | Characterization Techniques |
|---|---|---|---|
| Cd(II) | 4-methyl-N-(pyridin-2-ylmethylidene)aniline | Slow diffusion | X-ray Diffraction |
| Pd(II) | N-methyl-N-(pyridin-2-ylmethyl)aniline | Reaction in ethanol | X-ray Crystallography |
| Zn(II) | N-(pyridinylmethyl)aniline | Reaction with metal carboxylates | NMR, IR, Mass Spectrometry, Elemental Analysis |
| Cu(II) | Pyridine-based ligands | Reaction in heated ethanol | Single-crystal X-ray Diffraction |
Ligand Binding Modes and Coordination Geometries
The binding mode of this compound and its derivatives to metal centers is a critical aspect of their coordination chemistry. These ligands typically act as bidentate N,N'-donors, coordinating through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aniline (B41778) moiety.
In the case of the Cadmium(II) coordination polymer with 4-methyl-N-(pyridin-2-ylmethylidene)aniline, the Schiff base ligand acts as a bidentate chelating ligand nih.gov. The crystal structure reveals that both cadmium atoms in the asymmetric unit have a distorted octahedral coordination environment. One cadmium atom is coordinated to two nitrogen atoms from the chelating ligand and four chlorine atoms, while the other is coordinated to six chlorine atoms nih.gov.
Palladium(II) complexes with N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives also exhibit a bidentate coordination mode through the two nitrogen atoms researchgate.net. X-ray crystallography has shown that these Pd(II) complexes adopt a square planar geometry, which is common for d8 metal ions researchgate.netresearchgate.net. The coordination sphere is completed by two chlorido ligands researchgate.net. The geometry around the Pd(II) ion in these complexes is often slightly distorted from a perfect square planar arrangement researchgate.net.
For Zinc(II) and Cadmium(II) complexes with 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives, a variety of coordination geometries have been observed. These include distorted tetrahedral, six-coordinated octahedral, and five-coordinated trigonal bipyramidal geometries, depending on the specific ligand and the stoichiometry of the complex researchgate.net. For example, a dimeric Cadmium(II) complex with a bridging bromide ligand exhibited a trigonal bipyramidal geometry around the cadmium center researchgate.net.
The coordination geometry of metal complexes is influenced by several factors, including the coordination number of the central metal ion, the nature of the ligand, and the electronic configuration of the metal ion libretexts.org. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral libretexts.orgbccampus.ca.
| Metal Complex | Ligand Binding Mode | Coordination Geometry |
|---|---|---|
| [Cd2Cl4(4-methyl-N-(pyridin-2-ylmethylidene)aniline)]n | Bidentate (N,N') | Distorted Octahedral |
| [PdCl2(N-methyl-N-(pyridin-2-ylmethyl)aniline)] | Bidentate (N,N') | Distorted Square Planar |
| Zn(II) and Cd(II) complexes with 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives | Bidentate (N,N') | Tetrahedral, Octahedral, or Trigonal Bipyramidal |
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of coordination compounds are determined by the nature of the metal ion, its oxidation state, the coordination geometry, and the ligand field.
Electronic Properties: The electronic spectra of metal complexes provide information about the electronic transitions occurring within the molecule. For d-block metal complexes, these transitions often fall in the visible region of the electromagnetic spectrum, resulting in colored compounds hawaii.edu. The electronic spectrum of a Schiff base ligand derived from aniline shows absorption bands assigned to π–π* and n–π* transitions. Upon complexation with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II), new absorption bands appear which are attributed to d-d transitions or charge transfer transitions mdpi.com. For instance, the electronic absorption spectrum of a Cu(II) complex with an aniline derivative Schiff base showed two bands at 464 and 620 nm, while a Zn(II) complex exhibited a band at 380 nm assigned to a metal-to-ligand charge transfer (MLCT) transition mdpi.com.
Magnetic Properties: The magnetic properties of coordination compounds are determined by the number of unpaired electrons in the d-orbitals of the metal ion. Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by a magnetic field hawaii.edulumenlearning.comlibretexts.org. The magnetic moment of a complex can be measured to determine the number of unpaired electrons hawaii.edu. For example, high-spin d6 complexes like [Fe(H2O)6]2+ have four unpaired electrons and a corresponding magnetic moment, whereas low-spin d6 complexes like [Fe(CN)6]4- are diamagnetic hawaii.edu. The magnetic properties of Ni(II) and Co(II) complexes with polychlorinated diphenyl(4-pyridyl)methyl radical ligands have been studied, revealing intramolecular ferromagnetic exchange interactions between the spins on the radical ligand and the metal ion mdpi.com.
For the d10 metal ions Zn(II) and Cd(II), their complexes are expected to be diamagnetic as they have no unpaired d-electrons libretexts.org. Cu(II), being a d9 ion, will have one unpaired electron, and its complexes are therefore expected to be paramagnetic. The magnetic properties of Pd(II) (d8) complexes depend on their geometry; square planar complexes are typically low-spin and diamagnetic.
Kinetic and Mechanistic Studies of Ligand Substitution in Metal Complexes
The study of ligand substitution reactions in metal complexes provides insight into their reactivity and the mechanisms by which they exchange ligands. The rates of these reactions can vary over many orders of magnitude libretexts.org.
For square planar Pd(II) complexes, which are isoelectronic with Pt(II) complexes, ligand substitution reactions generally proceed via an associative mechanism cbpbu.ac.in. This involves the formation of a five-coordinate intermediate or transition state cbpbu.ac.in. The rate of substitution is influenced by the nature of the entering ligand, the leaving group, and the other ligands in the complex cbpbu.ac.in.
Kinetic and mechanistic studies on the substitution of chloride ligands in palladium(II) complexes with bidentate N,N'-donor pyridyl ligands by thiourea nucleophiles have shown a two-step reaction. The chloride trans to the pyridine ligand is substituted first due to the stronger trans effect of the pyridine ring compared to the amine group. The reactivity of these complexes is influenced by the electronic effects of substituents on the aniline moiety, with electron-withdrawing groups increasing the rate of substitution unive.it.
The mechanism of ligand substitution can be either dissociative (SN1), associative (SN2), or an interchange mechanism slideshare.netdalalinstitute.com. In a dissociative mechanism, the leaving group departs first to form an intermediate with a lower coordination number, which then reacts with the entering ligand. In an associative mechanism, the entering ligand first coordinates to the metal center to form an intermediate with a higher coordination number, from which the leaving group then departs dalalinstitute.com. The choice of mechanism is influenced by factors such as the nature of the metal ion, the ligands, and the reaction conditions dalalinstitute.com. For instance, the hydrolysis of certain ruthenium(II) arene complexes is suggested to occur via a concerted ligand interchange mechanism nih.gov.
Design and Synthesis of Coordination Polymers and Supramolecular Structures Utilizing this compound Derivatives
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The design and synthesis of these materials are of great interest due to their potential applications in areas such as catalysis, gas storage, and sensing. The structure and dimensionality of a coordination polymer are influenced by the coordination geometry of the metal ion, the nature of the organic linker, and the reaction conditions nih.gov.
A one-dimensional coordination polymer of Cadmium(II) with the Schiff base derivative 4-methyl-N-(pyridin-2-ylmethylidene)aniline, [Cd2Cl4(L)]n, has been synthesized and structurally characterized nih.gov. In this polymer, the ligand acts as a bidentate chelating ligand, and the cadmium centers are bridged by chloride ions to form a columnar structure. These columns are further organized into a three-dimensional supramolecular network through π–π stacking interactions and C—H···Cl hydrogen bonds nih.gov.
The flexible nature of ligands like N,N,4-tris(pyridin-2-ylmethyl)aniline allows for the formation of a variety of structures, including discrete complexes, dimers, and one-dimensional coordination polymers with copper, cobalt, and manganese ions rsc.org. The final structure is influenced by the choice of counterions and crystallization solvents rsc.org.
The synthesis of silver(I) coordination polymers with a linear 4-((pyridin-4-ylthio)methyl)pyridine ligand has demonstrated the formation of 1-D chains, as well as 2-D and 3-D network structures rsc.org. The dimensionality of these polymers was influenced by the organic and inorganic anions present during synthesis rsc.org. These examples highlight how the judicious selection of metal ions, organic linkers based on the this compound framework, and reaction conditions can lead to the rational design and synthesis of novel coordination polymers and supramolecular architectures with desired properties.
Applications of 4 Methyl 3 Pyridin 2 Yl Aniline in Organic Synthesis and Materials Science
Utilization as a Key Building Block for Complex Organic Synthesis
The core structure of 4-Methyl-3-(pyridin-2-yl)aniline is a key component in the synthesis of complex, biologically active molecules, particularly in the development of kinase inhibitors. The synthesis of analogues of Imatinib, a well-known tyrosine kinase inhibitor used in cancer therapy, often starts from the related precursor, 4-methyl-3-nitroaniline (B15663). mdpi.comnewdrugapprovals.org A critical step in these synthetic pathways is the reduction of the nitro group to an amine, forming the 4-methyl-3-amino-phenyl structure that is central to the target compound. mdpi.com
The resulting diamine intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine, which shares a significant structural resemblance to this compound, is then reacted with various benzoic acid derivatives to produce a range of Imatinib analogues. semanticscholar.org This highlights the importance of the 4-methyl-aniline scaffold in constructing these complex and medicinally important molecules. mdpi.comsemanticscholar.org
For instance, novel structural analogues of Imatinib have been synthesized by reacting 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine with different acid chlorides. semanticscholar.org Similarly, ferrocene-modified analogues of Imatinib and Nilotinib (B1678881) have been developed, underscoring the versatility of this chemical scaffold in creating diverse and complex organic structures with potential therapeutic applications. mdpi.com
Table 1: Examples of Complex Organic Molecules Synthesized from 4-Methyl-aniline Precursors
| Precursor/Intermediate | Synthesized Compound Class | Example of Final Compound | Reference |
|---|---|---|---|
| 4-Methyl-3-nitroaniline | Ferrocene-modified Imatinib analogue | Ferrocenyl-pyrimidine derivative | mdpi.com |
| 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine | Imatinib structural analogues | 2-fluoro-N-(4-methyl-3-((4-(pyridine-3-yl)pyrimidine-2-yl )amino)phenyl)benzamide | semanticscholar.org |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine | Imatinib | Imatinib | newdrugapprovals.org |
Monomers and Precursors for Polymeric Materials (e.g., Polyamides, Organic Semiconductors)
The bifunctional nature of this compound, possessing a reactive amino group and a pyridine (B92270) ring, makes it a promising candidate as a monomer for the synthesis of various polymeric materials. While specific studies on the polymerization of this exact compound are not extensively documented, its structure suggests potential applications in creating polyamides and conductive polymers like polyaniline.
Aromatic polyamides, known for their high thermal stability and mechanical strength, are typically synthesized through the polycondensation of diamines with diacid chlorides. mdpi.com The presence of the amino group in this compound allows it to act as a diamine monomer in such reactions. The inclusion of the pyridine ring into the polymer backbone could impart unique properties, such as altered solubility, thermal characteristics, and metal-coordination capabilities. Studies have shown the synthesis of new polyamides derived from amino acid-based diamines and pyridine-dicarboxylic acids, demonstrating the feasibility of incorporating pyridine units into polyamide chains. nih.gov
Furthermore, aniline (B41778) and its derivatives are well-known precursors for the synthesis of polyaniline (PANI), a widely studied conductive polymer. bham.ac.uk The polymerization is typically an oxidative process where the aniline monomers link to form a conjugated polymer chain. PANI exists in different oxidation states, with the emeraldine (B8112657) form being the most stable and conductive. bham.ac.uk The substitution on the aniline ring of this compound would likely influence the polymerization process and the final properties of the resulting polymer, such as its conductivity, solubility, and processability. The synthesis of PANI in the presence of acidic dyes has also been explored to tune its properties. mdpi.com
Advanced Materials Research: Optoelectronics and Dyes
The structural features of this compound make it an interesting candidate for the development of advanced materials with applications in optoelectronics and as precursors for dyes.
Dyes: Azo dyes, which constitute a large and commercially important class of synthetic colorants, are synthesized through a process called diazotization followed by a coupling reaction. wikipedia.orgunb.ca The synthesis starts with an aromatic amine, which is converted into a diazonium salt. This salt then acts as an electrophile and reacts with a coupling agent, typically an electron-rich aromatic compound like a phenol (B47542) or another aniline, to form the azo compound (R−N=N−R′). unb.capsiberg.com Given that this compound possesses a primary aromatic amine group, it is a suitable starting material for the synthesis of novel azo dyes. The resulting dyes would incorporate the pyridyl and methylphenyl moieties, which would be expected to influence their color, solubility, and binding properties to substrates.
Optoelectronic Materials: The pyridine ring within this compound provides a coordination site for metal ions. This allows for the formation of coordination polymers and metal complexes with potential photoluminescent properties. For example, a coordination polymer formed through the self-assembly of a Schiff base ligand derived from an isomer, 4-methyl-N-(pyridin-2-ylmethylidene)aniline, with cadmium chloride has been shown to exhibit photoluminescence. nih.gov Such luminescent materials are of great interest for applications in sensors, light-emitting diodes (LEDs), and other optoelectronic devices. The specific electronic and steric properties imparted by the methyl and pyridyl groups on the aniline ring can be expected to tune the photophysical properties of any resulting materials.
Table 2: Potential Applications in Advanced Materials
| Material Class | Synthetic Route | Key Functional Group | Potential Properties |
|---|---|---|---|
| Azo Dyes | Diazotization and coupling | Primary amine (-NH2) | Varied colors, good affinity for fabrics |
Applications in Catalysis (e.g., as ligands in transition metal catalysis, transfer hydrogenation)
The presence of two nitrogen atoms—one in the aniline's amino group and one in the pyridine ring—positions this compound as an excellent candidate for a bidentate ligand in transition metal catalysis. Such N,N'-chelating ligands can form stable complexes with various transition metals, and these complexes often exhibit significant catalytic activity.
Research on related structures has demonstrated the catalytic potential of this class of compounds. For instance, palladium (II) complexes containing 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives have been synthesized and used to catalyze the polymerization of methyl methacrylate. researchgate.net Similarly, platinum (II) complexes with related Schiff base ligands have been prepared and characterized. nih.gov The ability of the pyridine and aniline nitrogens to coordinate with a metal center is crucial for the formation of these catalytically active species.
The field of catalysis heavily relies on the design of ligands that can tune the electronic and steric properties of a metal center, thereby controlling the activity and selectivity of a catalytic reaction. The specific substitution pattern of this compound would influence the coordination geometry and electronic environment of a metal center it binds to. These complexes could potentially be active in a range of catalytic transformations, including cross-coupling reactions and hydrogenation reactions. For example, palladium-catalyzed hydrogenation is a key method for the reduction of nitroarenes to anilines, a transformation relevant to both the synthesis and potential reactions of the title compound. nih.gov
Table 3: Potential Catalytic Applications of Transition Metal Complexes
| Ligand Type | Metal | Potential Catalytic Application | Reference (Related Compounds) |
|---|---|---|---|
| Pyridine-aniline derivative | Palladium (II) | Polymerization of methyl methacrylate | researchgate.net |
| Pyridine-aniline Schiff base | Platinum (II) | Not specified, antioxidant activity studied | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Methyl-3-(pyridin-2-yl)aniline, and what are the key optimization parameters?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as bromination of precursor anilines using bromine or brominating agents in solvents like acetic acid or dichloromethane under controlled temperatures (30–50°C) to ensure regioselectivity . For analogs, refluxing with pyrazole derivatives in dimethyl sulfoxide (DMSO) or ethanol, followed by crystallization, achieves yields >75% . Key parameters include solvent polarity, temperature control, and catalyst selection (e.g., palladium for coupling reactions) .
Q. How does the substitution pattern on the aromatic ring influence the compound’s reactivity?
- Methodological Answer : Substituent positions critically affect electronic properties. For example:
- A methyl group at the 4-position enhances electron density, favoring electrophilic substitution at the 5-position.
- A pyridyl group at the 3-position introduces electron-withdrawing effects, directing reactions to meta/para positions . Comparative studies show that isomers (e.g., 2-methyl-4-pyridyl vs. 3-methyl-4-pyridyl) exhibit distinct reactivity in Suzuki-Miyaura couplings due to steric and electronic differences .
Q. What purification methods are recommended for derivatives of this compound to ensure high purity?
- Methodological Answer : High-performance liquid chromatography (HPLC) is preferred for separating closely related analogs (e.g., brominated vs. chlorinated derivatives) . For non-polar derivatives, repeated recrystallization in ethanol/water mixtures removes unreacted precursors . Industrial-scale processes often employ continuous flow reactors to enhance purity (>98%) .
Advanced Research Questions
Q. What analytical techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- LCMS and HPLC : Confirm molecular weight (e.g., m/z 245 [M+H]+) and retention times (0.75 minutes under SQD-FA05 conditions) .
- X-ray crystallography : Resolves regiochemistry disputes (e.g., pyridyl vs. pyrimidinyl substitution) .
- Infrared spectroscopy : Identifies functional groups (e.g., NH₂ stretches at 3350–3450 cm⁻¹) .
Q. How do structural analogs differ in biological activity, and what structural features drive these differences?
- Methodological Answer :
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 4-Methyl-3-(pyrimidin-2-yl)aniline | Pyrimidine ring | Higher kinase inhibition (IC₅₀ = 12 nM vs. 45 nM for pyridyl analogs) due to enhanced H-bonding . |
| 4-Methyl-N'-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | Pyridine-pyrimidine hybrid | Binds selectively to BCR-ABL1 mutants in leukemia research . |
| Key drivers: Nitrogen positioning, ring aromaticity, and substituent electronegativity . |
Q. What contradictions exist in reported synthetic yields, and how can these be addressed?
- Methodological Answer : Discrepancies arise from scale-dependent conditions:
- Lab-scale : Yields of 60–70% are typical for bromination due to side reactions (e.g., di-bromination) .
- Industrial-scale : Optimized catalytic systems (e.g., Pd/C with H₂ flow) achieve >90% yields but require strict oxygen exclusion . Mitigation strategies include in-situ monitoring (e.g., FTIR for intermediate tracking) .
Q. How do electronic effects of substituents impact electrophilic substitution reactions?
- Methodological Answer :
- Methyl groups (electron-donating) activate the ring, favoring nitration at the 5-position.
- Trifluoromethyl groups (electron-withdrawing) deactivate the ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄ at 80°C) for nitration . Computational studies (DFT) predict charge distribution to guide reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




